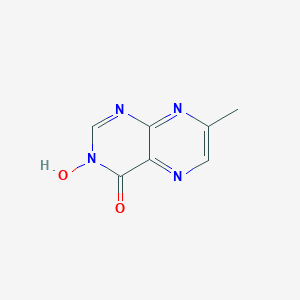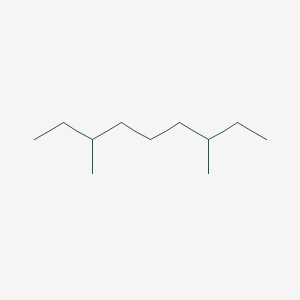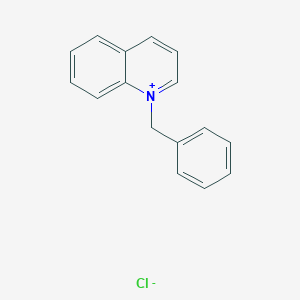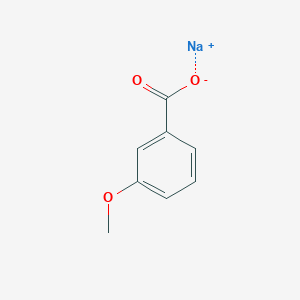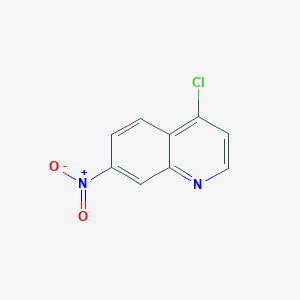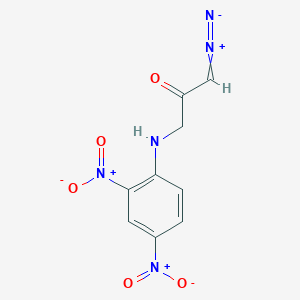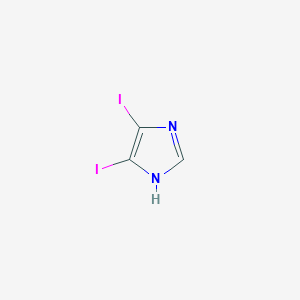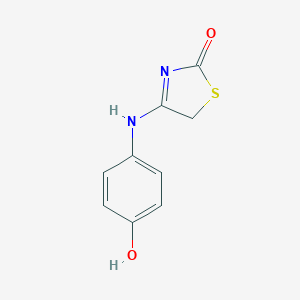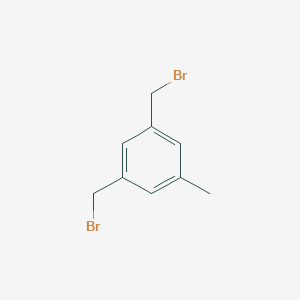
3-Methyl-benzamidin
Übersicht
Beschreibung
The research on benzamide derivatives, including 3-Methyl-benzamidine, has shown a variety of applications and properties. These compounds have been synthesized and characterized for their potential use in various fields such as pharmaceuticals, materials science, and chemical sensing.
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest in several studies. For instance, the synthesis of 4-[(methylsulfonyl)amino]benzamides and sulfonamides has been described, with some compounds exhibiting potent Class III antiarrhythmic activity . Another study investigated the synthesis of (Z)-N-[5-(3-Aryl)-[1, 2, 4]oxadiazolyl]-N-[(methylcarbamoyl)methyl]benzamidoximes through the reaction of 3-methylglycociamidine with primary nitroalkanes and acetyl chloride . Additionally, the synthesis method for 3-methylamino-1-benzyl alcohol was explored, starting from acetyl benzene through a Mannich reaction followed by reduction with KBH4 .
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied using various techniques. X-ray single crystal diffraction was used to determine the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, revealing its crystallization in a triclinic system . Similarly, the structure of a pyrazole derivative, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was confirmed by X-ray diffraction, showing a twisted conformation between the pyrazole and thiophene rings . The crystal structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and 3-acetoxy-2-methyl-N-(4-methylphenyl)benzamide were also determined, with the former crystallizing in the orthorhombic system and the latter in the triclinic system .
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in various studies. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized and their colorimetric sensing of fluoride anions was investigated, showing a drastic color transition in response to fluoride anion due to a deprotonation-enhanced intramolecular charge transfer mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives have been characterized using different techniques. The antioxidant properties of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide were determined using DPPH free radical scavenging test, and its electronic properties, such as HOMO and LUMO energies, were calculated using DFT . The thermal decomposition of the pyrazole derivative was studied by thermogravimetric analysis, and its nonlinear optical properties were discussed based on the polarizability and hyperpolarizability values . The supramolecular structures of 3-acetoxy-2-methyl-N-(phenyl)benzamide and its methyl derivative were found to be stabilized by intramolecular and intermolecular hydrogen bonds and C-H...π interactions .
Wissenschaftliche Forschungsanwendungen
Lichtempfindliche Bindungswechselwirkungen
3-Methyl-benzamidin wurde in der Untersuchung von lichtempfindlichen Bindungswechselwirkungen mit kleinen Molekülen und peptidbasierten Inhibitoren von Trypsin verwendet . Die Forschung konzentrierte sich auf die Fähigkeit, ein Medikament photochemisch zu aktivieren, sowohl wann als auch wo es benötigt wird, was eine Optimierung des Unterschieds in der biologischen Aktivität zwischen den beiden isomeren Zuständen erfordert .
Antifungal-Anwendungen
Benzamidinderivate, einschließlich this compound, wurden synthetisiert und auf ihre antifungale Aktivität getestet . Diese Verbindungen wurden in vitro und in vivo gegen Pilze wie Colletotrichum lagenarium und Botrytis cinerea getestet . Einige dieser Verbindungen zeigten ausgezeichnete Aktivitäten in vivo gegen diese Stämme .
Synthese von metallo-organischen Verbindungen
Amidine, einschließlich Benzamidine wie this compound, können zur Synthese von metallo-organischen Verbindungen verwendet werden . Diese Verbindungen haben eine breite Palette von Anwendungen in verschiedenen Bereichen, einschließlich Katalyse, Materialwissenschaften und Medizin .
Antiprotozoale Anwendungen
Es wurde berichtet, dass Amidine, einschließlich this compound, antiprotozoale Aktivitäten aufweisen . Diese Verbindungen können zur Behandlung von Krankheiten eingesetzt werden, die durch Protozoenparasiten verursacht werden .
Anti-HIV-Anwendungen
Verbindungen, die 1,2,3-Triazole enthalten, die aus Benzamidinen wie this compound synthetisiert werden können, wurden auf ihre Anti-HIV-Aktivitäten untersucht
Wirkmechanismus
Target of Action
3-Methyl-benzamidine, a derivative of benzamidine, primarily targets several enzymes. These include Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , and Trypsin . These enzymes play crucial roles in various biological processes, including proteolysis, signal transduction, and blood clotting.
Mode of Action
3-Methyl-benzamidine interacts with its targets by binding to their active sites, thereby inhibiting their activity . For instance, it acts as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases . This interaction results in the modulation of the enzymes’ functions, leading to changes in the biochemical processes they regulate.
Pharmacokinetics
The related compound benzamidine is known to have certain pharmacokinetic properties . It’s important to note that the ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of 3-Methyl-benzamidine’s action are largely dependent on the specific enzymes it targets. By inhibiting these enzymes, it can modulate various biological processes, potentially leading to therapeutic effects. For instance, benzamidine derivatives have been found to exhibit antifungal activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-methylbenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-3-2-4-7(5-6)8(9)10/h2-5H,1H3,(H3,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSYMVDLYGKTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371621 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18465-28-6 | |
| Record name | 3-METHYL-BENZAMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Bis(2-hydroxyethyl)[2-(stearoyloxy)ethyl]ammonium acetate](/img/structure/B103570.png)
